molecular formula C5H7N5O3 B1143247 (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide CAS No. 163011-64-1

(Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B1143247
M. Wt: 185.14078
InChI Key:
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Description

(Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 1,2,5-oxadiazole, which is a heterocyclic ring system that possesses a wide range of biological activities.

Mechanism Of Action

The mechanism of action of (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

(Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide has been shown to possess various biochemical and physiological effects. For example, this compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.

Advantages And Limitations For Lab Experiments

The advantages of using (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide in lab experiments are its simple synthesis method, its potential applications in various fields of scientific research, and its ability to act as a building block for the synthesis of new compounds. However, the limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide. Some of these directions include:
1. The investigation of the structure-activity relationship of (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide and its derivatives.
2. The investigation of the potential use of (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide as a fluorescent probe for the detection of metal ions.
3. The investigation of the potential use of (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide as a building block for the synthesis of new compounds with improved biological activities.
4. The investigation of the potential use of (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide as a drug delivery system.
5. The investigation of the potential use of (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide in the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has shown potential applications in various fields of scientific research. This compound can be synthesized through a simple and efficient method and has been investigated for its antimicrobial, anticancer, and anti-inflammatory activities. The mechanism of action of (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide has several advantages and limitations for lab experiments, and there are several future directions for the research of this compound.

Synthesis Methods

(Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild reaction conditions, and the product can be obtained in good yields.

Scientific Research Applications

(Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide has shown potential applications in various fields of scientific research. This compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, (Z)-N'-acetoxy-4-amino-1,2,5-oxadiazole-3-carboximidamide has been investigated for its potential use as a building block for the synthesis of new compounds with improved biological activities.

properties

IUPAC Name

[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c1-2(11)12-9-4(6)3-5(7)10-13-8-3/h1H3,(H2,6,9)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGXAXFUMOPXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C(C1=NON=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[Amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] acetate

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